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Compound of Interest

Compound Name: WAY-608106

Cat. No.: B10816674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

WAY-608106 is a synthetic compound characterized by a piperazine core. While detailed public

information regarding its specific biological activity and mechanism of action is limited, its

structural features suggest potential applications in pharmacological research. This document

provides a summary of the available chemical and physical properties of WAY-608106,

alongside generalized experimental workflows and potential signaling pathways that could be

relevant for its investigation.

Core Chemical and Physical Properties
WAY-608106 is an organic molecule with the IUPAC name N-benzyl-2-{4-[(2E)-3-phenyl-2-

propenyl]-1-piperazinyl}acetamide.[1] Its fundamental properties are summarized in the table

below, providing a foundational reference for researchers.
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Property Value Source

IUPAC Name

N-benzyl-2-{4-[(2E)-3-phenyl-

2-propenyl]-1-

piperazinyl}acetamide

[1]

CAS Number 685137-44-4 [1]

Molecular Formula C22H27N3O

Molecular Weight 349.47 g/mol

Appearance Solid

SMILES Notation

O=C(NCC1=CC=CC=C1)CN2

CCN(CC2)C/C=C/C3=CC=CC

=C3

Pharmacological Profile
Detailed pharmacological data for WAY-608106, including its specific mechanism of action,

binding affinities (such as Ki or IC50 values), and comprehensive biological effects, are not

extensively documented in publicly available literature. The piperazine moiety is a common

scaffold in many biologically active compounds, suggesting that WAY-608106 could potentially

interact with various receptor systems, such as serotonergic or dopaminergic pathways, which

are frequent targets for piperazine-containing molecules. However, without specific

experimental data, any discussion of its pharmacology remains speculative.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis, characterization, and biological

evaluation of WAY-608106 are not readily available. However, based on its structure and

general laboratory practices, a hypothetical workflow for its investigation can be proposed.

General Synthesis and Purification Workflow
A potential synthetic route for WAY-608106 could involve a multi-step process culminating in

the coupling of the benzylacetamide and the cinnamylpiperazine moieties. The purification of
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the final compound would likely involve standard techniques such as column chromatography

followed by recrystallization to achieve high purity.

Synthesis

Purification

Characterization

N-benzyl-2-chloroacetamide

Nucleophilic Substitution

1-Cinnamylpiperazine

Crude WAY-608106

Column Chromatography

Recrystallization

Pure WAY-608106

NMR Spectroscopy Mass Spectrometry HPLC Analysis
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A generalized workflow for the synthesis and characterization of WAY-608106.
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In Vitro Assay Protocol: Receptor Binding
To determine the binding affinity of WAY-608106 for a specific receptor, a competitive

radioligand binding assay could be employed. This would involve incubating a preparation of

cells or membranes expressing the target receptor with a known radioligand and varying

concentrations of WAY-608106.

General Steps:

Membrane Preparation: Homogenize tissues or cells expressing the target receptor and

isolate the membrane fraction by centrifugation.

Assay Buffer: Prepare a suitable buffer to maintain pH and ionic strength.

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of

a suitable radioligand, and a range of concentrations of WAY-608106.

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

Separation: Rapidly filter the contents of each well to separate the bound from the free

radioligand.

Quantification: Measure the radioactivity of the filters to determine the amount of bound

radioligand.

Data Analysis: Plot the percentage of radioligand binding against the concentration of WAY-
608106 to determine the IC50 value, which can then be used to calculate the inhibition

constant (Ki).

Potential Signaling Pathways
Given the lack of specific data for WAY-608106, a generic G-protein coupled receptor (GPCR)

signaling cascade is presented below as an illustrative example of a pathway that is often

modulated by piperazine-containing compounds. This diagram is hypothetical and does not

represent a confirmed mechanism for WAY-608106.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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